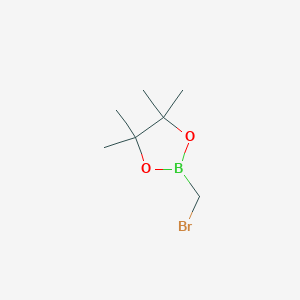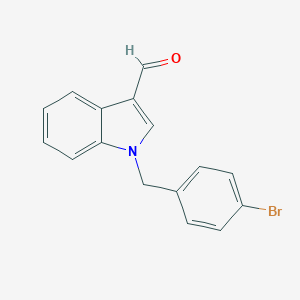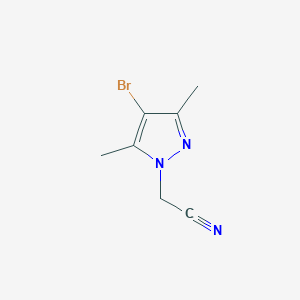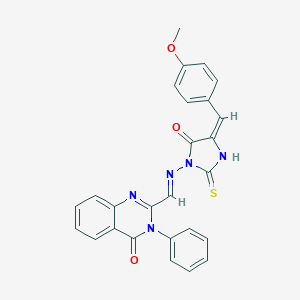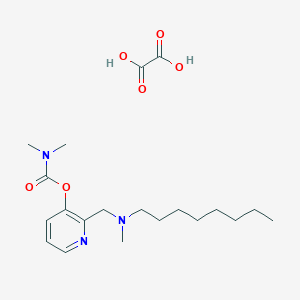
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "carbaryl" and is widely used as an insecticide and pesticide. In
Mecanismo De Acción
Carbaryl acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, carbaryl leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to a range of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a range of biochemical and physiological effects. It can lead to changes in neurotransmitter levels, alterations in enzyme activity, and changes in gene expression. Carbaryl exposure has been associated with a range of adverse health effects, including neurotoxicity, developmental toxicity, reproductive toxicity, and carcinogenicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the mechanism of action of this enzyme. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. However, carbaryl has several limitations for lab experiments. It is highly toxic and must be handled with care. It also has a relatively narrow therapeutic window, which means that it can be difficult to use in experiments that require precise dosing.
Direcciones Futuras
There are several future directions for research on carbaryl. One area of research is the development of new carbaryl derivatives with improved efficacy and reduced toxicity. Another area of research is the development of new methods for the detection and quantification of carbaryl in environmental samples. Finally, there is a need for further research on the health effects of carbaryl exposure, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, carbaryl is a chemical compound that has been extensively studied due to its potential applications in various fields. It is a potent inhibitor of acetylcholinesterase and has been used as a tool for studying the mechanism of action of this enzyme. Carbaryl has several advantages for use in lab experiments, but also has several limitations due to its high toxicity and narrow therapeutic window. There are several future directions for research on carbaryl, including the development of new derivatives and the further study of its health effects.
Métodos De Síntesis
Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol. The resulting product is then reacted with dimethyl sulfate to form the final compound. The synthesis method of carbaryl has been extensively studied and optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Carbaryl has been widely used in scientific research due to its potential applications in various fields. It has been used as a model compound for studying the metabolism and toxicity of carbamates, which are a class of insecticides that act by inhibiting the activity of acetylcholinesterase. Carbaryl has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors and has been shown to be a potent inhibitor of this enzyme.
Propiedades
Número CAS |
169128-41-0 |
|---|---|
Nombre del producto |
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Fórmula molecular |
C20H33N3O6 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C18H31N3O2.C2H2O4/c1-5-6-7-8-9-10-14-21(4)15-16-17(12-11-13-19-16)23-18(22)20(2)3;3-1(4)2(5)6/h11-13H,5-10,14-15H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
SFNLJGDKTAZMEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Otros números CAS |
169128-41-0 |
Sinónimos |
2-((Methyloctylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
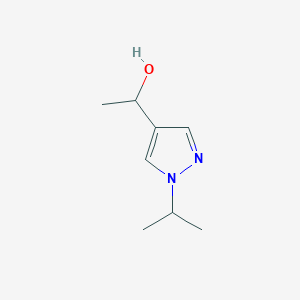

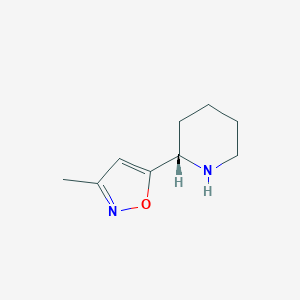

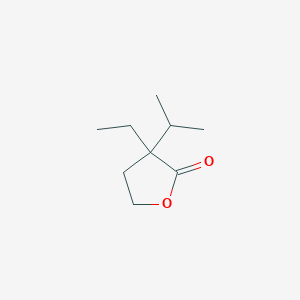

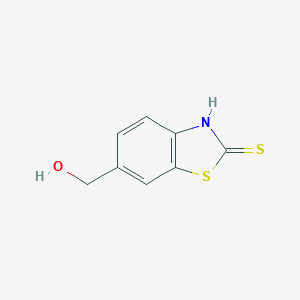
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
